

5-Bromo-4-isopentylpyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-isopentylpyrimidine**

Cat. No.: **B1294166**

[Get Quote](#)

Technical Guide: 5-Bromo-4-isopentylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and weight of **5-Bromo-4-isopentylpyrimidine**, a halogenated pyrimidine derivative. Due to the limited availability of specific experimental data for this compound in public scientific literature, this document also presents a generalized, representative synthesis protocol and experimental workflow based on established methods for analogous 4-alkyl-5-bromopyrimidines. The provided information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Molecular and Physicochemical Properties

5-Bromo-4-isopentylpyrimidine is a substituted pyrimidine with a bromine atom at the 5-position and an isopentyl group at the 4-position. The fundamental properties of this molecule are summarized below.

Property	Value	Source
Molecular Formula	C9H13BrN2	[1]
Molecular Weight	229.1 g/mol	[1]
CAS Number	951884-42-7	[1]
Appearance	Not available	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Molecular Structure

The chemical structure of **5-Bromo-4-isopentylpyrimidine** consists of a pyrimidine ring, which is a diazine, substituted with a bromine atom and an isopentyl (3-methylbutyl) group.

Molecular structure of **5-Bromo-4-isopentylpyrimidine**.

Experimental Protocols: A Representative Synthesis

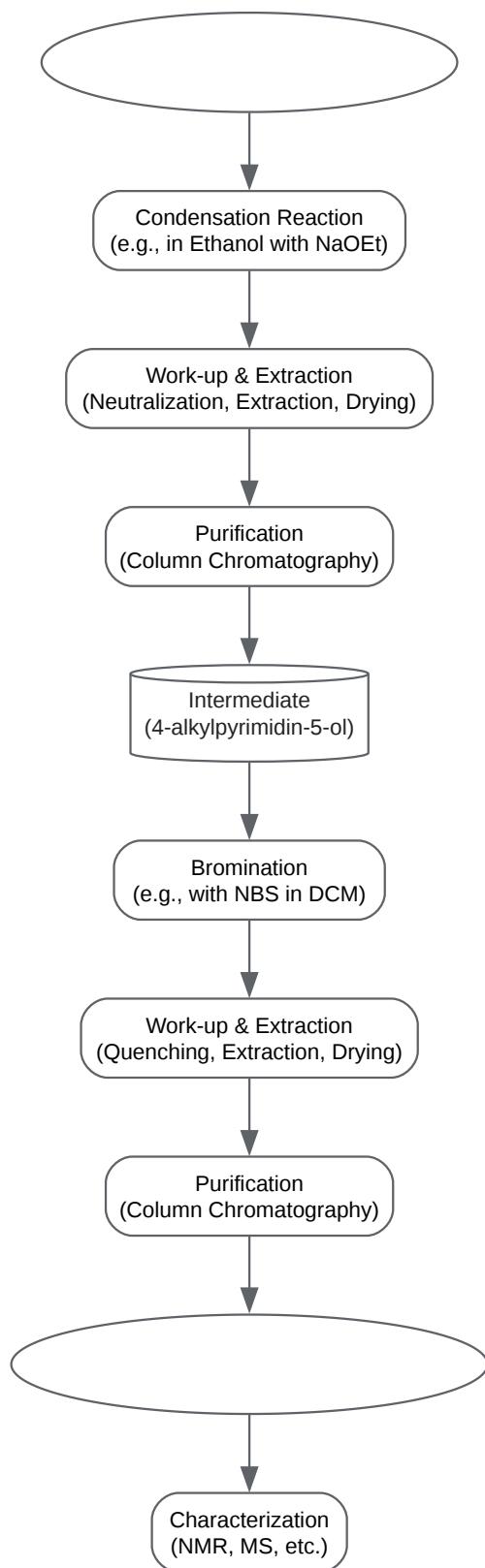
A specific, peer-reviewed synthesis protocol for **5-Bromo-4-isopentylpyrimidine** is not readily available. However, a plausible and generalizable approach for the synthesis of 4-alkyl-5-bromopyrimidines can be adapted from known methodologies for similar structures. The following protocol is a representative example and may require optimization.

Reaction Scheme: A common route to 4-alkyl-5-bromopyrimidines involves the construction of the pyrimidine ring from appropriate precursors, followed by bromination, or the use of a pre-brominated starting material. One potential strategy involves the condensation of a β -keto ester with formamidine, followed by functional group manipulation and bromination.

Materials:

- Ethyl 3-oxo-6-methylheptanoate
- Formamidine acetate

- Sodium ethoxide
- N-Bromosuccinimide (NBS)
- Ethanol
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography


Procedure:

- Synthesis of 4-isopentylpyrimidin-5-ol:
 - To a solution of sodium ethoxide in ethanol, add ethyl 3-oxo-6-methylheptanoate and formamide acetate.
 - Reflux the mixture for 12-24 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
 - Remove the solvent under reduced pressure.
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography on silica gel.
- Bromination to **5-Bromo-4-isopentylpyrimidine**:

- Dissolve the 4-isopentylpyrimidin-5-ol in a suitable solvent such as dichloromethane (DCM) or chloroform.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield **5-Bromo-4-isopentylpyrimidine**.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 4-alkyl-5-bromopyrimidine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [5-Bromo-4-isopentylpyrimidine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294166#5-bromo-4-isopentylpyrimidine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com